molecular formula C5H4IN3O2 B1312864 3-Iodo-5-nitropyridin-2-amine CAS No. 25391-56-4

3-Iodo-5-nitropyridin-2-amine

Cat. No. B1312864
CAS RN: 25391-56-4
M. Wt: 265.01 g/mol
InChI Key: FEADVZZIWYNCBF-UHFFFAOYSA-N
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Description

3-Iodo-5-nitropyridin-2-amine is a chemical compound with the molecular formula C5H4IN3O2 and a molecular weight of 265.01 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of nitropyridines, such as 3-Iodo-5-nitropyridin-2-amine, can be achieved through the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, results in 3-nitropyridine . This method yields good results for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of 3-Iodo-5-nitropyridin-2-amine can be represented by the InChI code 1S/C5H4IN3O2/c6-3-1-4 (9 (10)11)5 (7)8-2-3/h1-2H, (H2,7,8) and the InChI key MDJUWRHSXKZSOJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reactions of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine with hydrazine hydrate result in the elimination of the amino group and reduction of the nitro group, forming 3-aminopyridine . This reaction mechanism involves the addition of hydrazine hydrate at the N–C2 bond, followed by the elimination of ammonia and reduction of the nitro group .


Physical And Chemical Properties Analysis

3-Iodo-5-nitropyridin-2-amine has a density of 2.2±0.1 g/cm3 . It has a boiling point of 391.6±42.0 °C at 760 mmHg . The melting point is reported to be between 231-236ºC .

Scientific Research Applications

Vicarious Nucleophilic Substitution

3-Nitropyridine derivatives, including compounds structurally related to 3-Iodo-5-nitropyridin-2-amine, have been extensively studied for their reactivity in vicarious nucleophilic substitution reactions. This method has been used to synthesize a variety of substituted 2-amino-5-nitropyridines, indicating the potential of 3-Iodo-5-nitropyridin-2-amine in such chemical transformations. The reactions typically result in good yields and high regioselectivity, providing an efficient pathway to synthesize structurally diverse nitropyridines (Bakke et al., 2001).

Oxidative Nucleophilic Substitution

The oxidative nucleophilic substitution of hydrogen (ONSH) has been employed to modify 3-nitropyridine structures, including the synthesis of N,N′-dipyridinylamines. The reaction is notable for its unexpected position selectivity, occurring para to the nitro group. This method offers a route to access a range of 3-nitro-substituted compounds and demonstrates the versatility of nitropyridine derivatives in chemical synthesis (Patriciu et al., 2007).

1,3-Dipolar Cycloaddition Reactions

Nitropyridyl isocyanates, closely related in reactivity to 3-Iodo-5-nitropyridin-2-amine, have been studied for their behavior in 1,3-dipolar cycloaddition reactions. These reactions produce a range of cycloaddition products including tetrazolinones and substituted amines. The high yields and the variety of products formed from these reactions highlight the utility of nitropyridine derivatives in synthesizing nitrogen-rich heterocycles (Holt & Fiksdahl, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H317, H319, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

3-iodo-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN3O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEADVZZIWYNCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469621
Record name 3-Iodo-5-nitropyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-nitropyridin-2-amine

CAS RN

25391-56-4
Record name 3-Iodo-5-nitro-2-pyridinamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-nitropyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-iodo-5-nitropyridine
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Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-nitropyridine (86.3 g, 0.625 mol) and potassium iodate (53.5 g, 0.25 mol) in 2 M sulfuric acid was heated at 100° C. and a solution of potassium iodide (100 g, 0.603 mol) in water (250 mL) was added dropwise over 1 h. The resulting brown mixture was refluxed for 12 h. After being cooled to room temperature, the mixture was adjusted to pH 7 by careful addition of solid sodium bicarbonate. The mixture was extracted with dichloromethane, washed with a saturated sodium thiosulfate solution, dried over anhydrous sodium sulfate, and the solvent removed in vacuo to afford 2-amino-3-iodo-5-nitropyridine (89.3 g, 60%) as a yellow solid: LC/MS m/e calcd for C5H4IN3O2 [M+H]+ 266.01, observed 266.
Quantity
86.3 g
Type
reactant
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Wang, Y Taniguchi, H Okamura, S Sasaki - Bioorganic & Medicinal …, 2017 - Elsevier
Triplex formation against a target duplex DNA has the potential to become a tool for the genome research. However, there is an intrinsic restriction on the duplex DNA sequences …
Number of citations: 9 www.sciencedirect.com
PV Bhat, RT Dere, S Ravikumar… - … Process Research & …, 2015 - ACS Publications
… A mixture of 3-iodo-5-nitropyridin-2-amine 17 (1.0 kg, 3.7 mol), triethyl amine (4.0 L), and N,N-dimethylformamide (1.0 L) was degassed for 30 min with nitrogen. Copper(I) iodide (0.05 …
Number of citations: 5 pubs.acs.org

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